molecular formula C13H25N3O2 B5236277 N-tert-butyl-N'-(heptan-4-ylideneamino)oxamide

N-tert-butyl-N'-(heptan-4-ylideneamino)oxamide

Cat. No.: B5236277
M. Wt: 255.36 g/mol
InChI Key: VCSCFVDKTILQEI-UHFFFAOYSA-N
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Description

N-tert-butyl-N’-(heptan-4-ylideneamino)oxamide is an organic compound characterized by its unique structure, which includes a tert-butyl group and a heptan-4-ylideneamino group attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N’-(heptan-4-ylideneamino)oxamide typically involves the condensation of tert-butylamine with heptan-4-one, followed by the reaction with oxalic acid to form the oxamide structure. The reaction conditions often include the use of solvents such as toluene and water, with the condensation reaction carried out at temperatures ranging from 5°C to room temperature, followed by a reflux reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N’-(heptan-4-ylideneamino)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The tert-butyl and heptan-4-ylideneamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like toluene or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction can produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

N-tert-butyl-N’-(heptan-4-ylideneamino)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-N’-(heptan-4-ylideneamino)oxamide involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and heptan-4-ylideneamino groups can interact with active sites on proteins, influencing their activity and function. The oxamide core can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-N’-(heptan-4-yl)aniline: Similar structure but lacks the oxamide core.

    N-tert-butyl-N’-(heptan-4-ylideneamino)acetamide: Contains an acetamide group instead of an oxamide.

    N-tert-butyl-N’-(heptan-4-ylideneamino)carbamate: Features a carbamate group in place of the oxamide.

Uniqueness

N-tert-butyl-N’-(heptan-4-ylideneamino)oxamide is unique due to its oxamide core, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-tert-butyl-N'-(heptan-4-ylideneamino)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-6-8-10(9-7-2)15-16-12(18)11(17)14-13(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSCFVDKTILQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NNC(=O)C(=O)NC(C)(C)C)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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